

Epitinib Safety and Tolerability Profile (Phase Ib Study)

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Compound Focus: Epitinib

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The following data is derived from an open-label, multicenter, dose-expansion Phase Ib study investigating **Epitinib** in patients with EGFR-mutant advanced Non-Small Cell Lung Cancer (NSCLC) with brain metastases [1].

Parameter	Dose: 120 mg QD (n=30)	Dose: 160 mg QD (n=42)
Recommended Phase 2 Dose (RP2D)	Not selected	160 mg QD

| **Most Common Any-Grade TEAEs** (>20% of patients in either group) | Hypertriglyceridemia (63.3%), increased ALT (56.7%), increased AST (53.3%), rash (36.7%), diarrhea (33.3%), hypercholesterolemia (30.0%) | Hypertriglyceridemia (76.2%), increased ALT (66.7%), increased AST (64.3%), rash (54.8%), diarrhea (47.6%), hypercholesterolemia (42.9%) | | **Most Common Grade ≥ 3 TEAEs** (>5% of patients in either group) | Increased ALT (13.3%), increased AST (10.0%) | Increased ALT (16.7%), increased AST (11.9%), rash (7.1%) | | **Serious Adverse Events (SAEs)** | 6.7% of patients | 7.1% of patients | | **Treatment Discontinuation due to TEAEs** | 6.7% of patients | 4.8% of patients | | **Dose Reduction due to TEAEs** | 20.0% of patients | 21.4% of patients |

Abbreviations: TEAE, Treatment-Emergent Adverse Event; QD, Once Daily; ALT, Alanine Aminotransferase; AST, Aspartate Aminotransferase.

Preliminary Efficacy Summary

The same study reported preliminary anti-tumor activity for **Epitinib**, which is relevant for researchers to understand its benefit-risk profile [1].

Efficacy Endpoint	120 mg QD	160 mg QD
Intracranial Objective Response Rate (iORR)	35.7% (10/28 patients)	47.6% (20/42 patients)
Intracranial Disease Control Rate (iDCR)	85.7%	90.5%
Systemic (Whole Body) ORR	30.0% (9/30 patients)	35.7% (15/42 patients)

Experimental Protocol Overview

For your technical documentation, here is a summary of the key methodology from the cited Phase Ib clinical trial [1].

- **Study Design:** Open-label, multicenter, dose-expansion Phase Ib trial.
- **Patient Population:** 72 patients with **EGFR-mutant advanced NSCLC and brain metastases** were enrolled. Patients were required to have at least one measurable intracranial lesion as per Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria.
- **Treatment Regimen:** Patients received **Epitinib** orally once daily at either 120 mg or 160 mg in continuous 21-day cycles until disease progression, unacceptable toxicity, or withdrawal of consent.
- **Primary Endpoints:** Safety and tolerability, including incidence and severity of adverse events (graded by NCI CTCAE v4.03).
- **Secondary Endpoints:** Preliminary anti-tumor efficacy, including **Intracranial Objective Response Rate (iORR)** and **Disease Control Rate (iDCR)**.
- **Statistical Analysis:** The Full Analysis Set (FAS) and Response Evaluable Set (RES) were used for safety and efficacy analyses, respectively.

Key Takeaways for Researchers

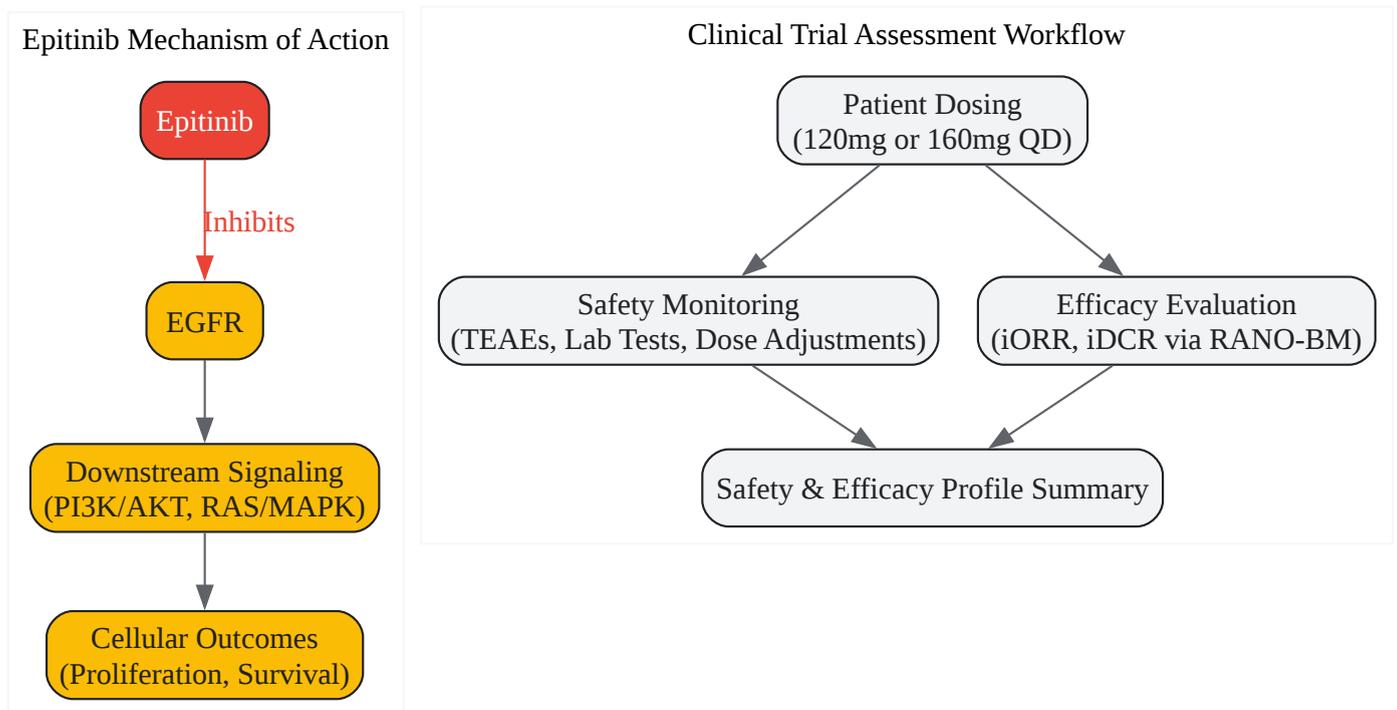
- **Manageable Safety Profile:** The safety profile of **Epitinib** was consistent with other EGFR TKIs and was considered manageable. The most common adverse events were related to **skin (rash) and**

gastrointestinal (diarrhea) systems, and laboratory abnormalities in liver function and lipids [1].

- **Dose Selection:** The 160 mg QD dose was selected as the **Recommended Phase II Dose (RP2D)** due to its better clinical benefit, despite the higher incidence of some adverse events compared to the 120 mg dose [1].
- **Promising Intracranial Efficacy:** **Epitinib** was specifically designed for optimal brain penetration. The observed intracranial efficacy signals in this trial support its potential for treating NSCLC with brain metastases [1] [2].

Pathway and Workflow Diagram

The diagram below illustrates the primary mechanism of action of **Epitinib** and the core workflow for assessing its safety and efficacy in the described clinical context.



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References

1. Safety and Efficacy of Eritinib for EGFR-Mutant Non-Small ... [sciencedirect.com]
2. Eritinib succinate (HMPL-813 succinate) | EGFR-TKI [medchemexpress.com]

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